1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 852933-91-6
VCID: VC4553315
InChI: InChI=1S/C12H12N2O3/c1-3-14-10-5-4-8(12(16)17)6-9(10)13-7(2)11(14)15/h4-6H,3H2,1-2H3,(H,16,17)
SMILES: CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

CAS No.: 852933-91-6

Cat. No.: VC4553315

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid - 852933-91-6

Specification

CAS No. 852933-91-6
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c1-3-14-10-5-4-8(12(16)17)6-9(10)13-7(2)11(14)15/h4-6H,3H2,1-2H3,(H,16,17)
Standard InChI Key XDMONCLSHJEVSR-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C
Canonical SMILES CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound features a quinoxaline backbone—a bicyclic structure comprising a benzene ring fused to a pyrazine ring—substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, and a carboxylic acid group at the 6-position. Key identifiers include:

PropertyValueSource
CAS Number852933-91-6
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight232.23 g/mol
IUPAC Name1-Ethyl-3-methyl-2-oxoquinoxaline-6-carboxylic acid
SMILESCCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C
InChI KeyXDMONCLSHJEVSR-UHFFFAOYSA-N
SolubilitySoluble in DMSO, methanol, chloroform

The carboxylic acid group enhances polarity, influencing solubility and reactivity, while the ethyl and methyl substituents modulate steric and electronic effects .

Spectroscopic and Computational Data

PubChem provides 2D and 3D structural conformers, confirming planarity of the quinoxaline core and rotational flexibility of the ethyl group . Computational analyses predict a hydrogen bond donor count of 1 (carboxylic acid) and a hydrogen bond acceptor count of 4 (carbonyl and carboxylic oxygen atoms) . The XLogP3 value of 1.2 suggests moderate lipophilicity, aligning with its solubility profile .

Synthesis and Industrial Production

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization from methanol/chloroform mixtures are standard purification methods . Characterization via 1H^1\text{H}-NMR and IR spectroscopy confirms the presence of carboxylic acid (1700–1720 cm1^{-1}) and carbonyl (1650–1680 cm1^{-1}) functional groups .

Applications in Scientific Research

Material Science

Quinoxaline-carboxylic acid derivatives are explored as ligands in metal-organic frameworks (MOFs) due to their chelating capacity. The carboxylic acid group facilitates coordination with transition metals, enabling applications in catalysis and gas storage .

ParameterRecommendationSource
Storage2–8°C in airtight containers
First Aid (Skin Contact)Wash with soap and water; seek medical advice
First Aid (Ingestion)Rinse mouth; do NOT induce vomiting

Environmental Impact

ECHA lists no ecological toxicity data, but quinoxalines are generally persistent in aquatic systems. Proper disposal via incineration is advised .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acidC9H6N2O3\text{C}_9\text{H}_6\text{N}_2\text{O}_3Lacks ethyl/methyl groups; lower molecular weightAcetylcholinesterase inhibition
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acidC10H8N2O3\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3Methyl substituent at 3-positionAntiproliferative effects
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acidC12H13N2O4\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_4Methoxyethyl group enhances solubilityKinase inhibition

The 1-ethyl-3-methyl derivative’s balanced lipophilicity and steric profile may optimize pharmacokinetics compared to simpler analogs .

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